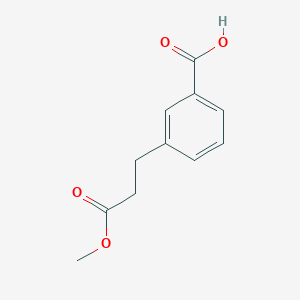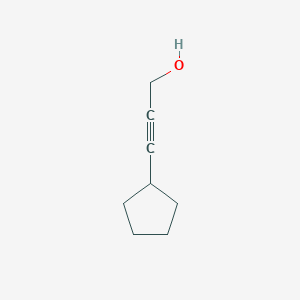
3-Cyclopentylprop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentylprop-2-yn-1-ol is an organic compound with the molecular formula C8H12O. It features a cyclopentyl group attached to a propynyl chain, terminating in a hydroxyl group. This compound is of interest due to its unique structure, which combines alkyne and alcohol functionalities, making it versatile for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Cyclopentylprop-2-yn-1-ol can be synthesized through several methods. One common approach involves the alkylation of cyclopentylacetylene with propargyl bromide in the presence of a strong base such as sodium amide (NaNH2). The reaction typically proceeds as follows:
Cyclopentylacetylene Preparation: Cyclopentylacetylene can be synthesized by dehydrohalogenation of cyclopentyl bromide using a strong base like potassium tert-butoxide (KOtBu).
Alkylation: The cyclopentylacetylene is then reacted with propargyl bromide in the presence of sodium amide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentylprop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4.
Reduction: H2 with Pd/C, Lindlar’s catalyst, or NaBH4 for selective reductions.
Substitution: SOCl2 (thionyl chloride) or PBr3 (phosphorus tribromide) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Cyclopentylprop-2-yn-1-one or cyclopentylprop-2-ynal.
Reduction: 3-Cyclopentylprop-2-en-1-ol or 3-cyclopentylpropan-1-ol.
Substitution: 3-Cyclopentylprop-2-yn-1-chloride or 3-cyclopentylprop-2-yn-1-bromide.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentylprop-2-yn-1-ol is utilized in various fields of scientific research:
Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and metabolic pathways due to its unique structure.
Industry: Employed in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-cyclopentylprop-2-yn-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole rings, which are useful in drug design and bioconjugation.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopentylprop-2-yn-1-ol can be compared with other compounds having similar structures, such as:
3-Phenylprop-2-yn-1-ol: Similar in having an alkyne and alcohol group but with a phenyl ring instead of a cyclopentyl group.
3-Cyclohexylprop-2-yn-1-ol: Similar structure but with a cyclohexyl group, which may affect its reactivity and physical properties.
Propargyl alcohol: A simpler structure with just a hydroxyl group attached to a propynyl chain.
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
3-cyclopentylprop-2-yn-1-ol |
InChI |
InChI=1S/C8H12O/c9-7-3-6-8-4-1-2-5-8/h8-9H,1-2,4-5,7H2 |
InChI-Schlüssel |
QOWCHUPSOMSCDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


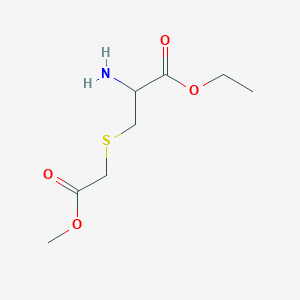

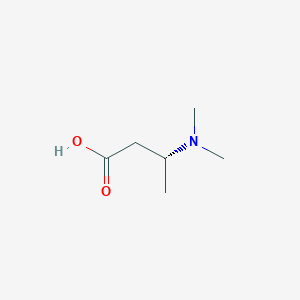
![4-[4-(Bromomethyl)phenoxy]-1,3,5-trimethyl-1h-pyrazole hydrobromide](/img/structure/B13511568.png)
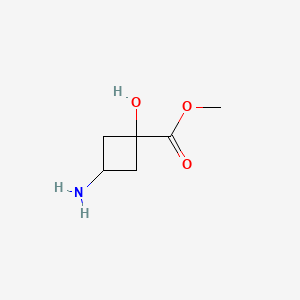

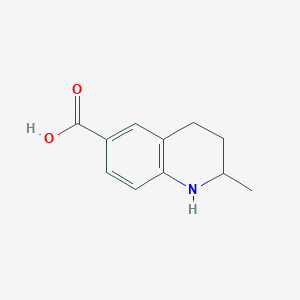
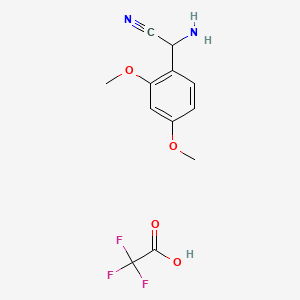
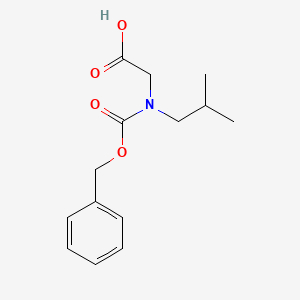
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-4-[(triphenylmethyl)carbamoyl]butanoic acid](/img/structure/B13511631.png)
![rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine-4a-carboxylic acid](/img/structure/B13511634.png)
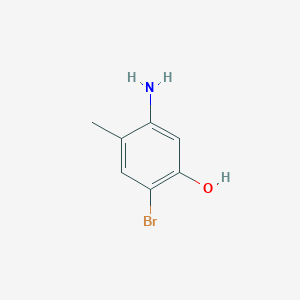
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13511643.png)
